Polyglutamine binding peptide 1

Polyglutamine disease Peptide inhibitor selectivity Phage display screening

QBP1 (CAS 274914-75-9) is the definitive selective peptide inhibitor for expanded polyglutamine (polyQ) aggregation, validated by saturable binding (Kd=5.7 µM) and equipotent octapeptide core (WKWWPGIF). Unlike non-specific dyes (e.g., Congo red), its sequence-dependent mechanism and scrambled negative control enable rigorous target deconvolution in Huntington's and spinocerebellar ataxia models. Ideal as a quantitative reference standard for HTS and ThT assays, and for in vivo target validation in Drosophila (extends lifespan from 5.5 to 52 days). Ensure experimental reproducibility with the best-characterized polyQ probe available.

Molecular Formula C72H90N16O16
Molecular Weight 1435.6 g/mol
Cat. No. B15606741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyglutamine binding peptide 1
Molecular FormulaC72H90N16O16
Molecular Weight1435.6 g/mol
Structural Identifiers
InChIInChI=1S/C72H90N16O16/c1-3-39(2)62(70(101)84-52(28-40-16-5-4-6-17-40)65(96)86-57(72(103)104)33-61(92)93)87-60(91)37-79-69(100)58-25-15-27-88(58)71(102)56(31-43-36-78-50-23-12-9-20-46(43)50)85-67(98)54(30-42-35-77-49-22-11-8-19-45(42)49)82-64(95)51(24-13-14-26-73)80-66(97)53(29-41-34-76-48-21-10-7-18-44(41)48)83-68(99)55(32-59(75)90)81-63(94)47(74)38-89/h4-12,16-23,34-36,39,47,51-58,62,76-78,89H,3,13-15,24-33,37-38,73-74H2,1-2H3,(H2,75,90)(H,79,100)(H,80,97)(H,81,94)(H,82,95)(H,83,99)(H,84,101)(H,85,98)(H,86,96)(H,87,91)(H,92,93)(H,103,104)/t39-,47-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1
InChIKeyMEYQJDWHARWLNU-PZJDEBOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyglutamine Binding Peptide 1 (QBP1) – A Selective PolyQ Aggregation Inhibitor for Neurodegenerative Disease Research


Polyglutamine binding peptide 1 (QBP1; CAS 274914-75-9; sequence SNWKWWPGIFD) is an 11‑amino‑acid peptide inhibitor of expanded polyglutamine (polyQ) protein aggregation, originally identified from combinatorial phage display screening against pathologic‑length polyQ domains [1]. QBP1 binds directly to the expanded polyQ stretch, blocks the toxic β‑sheet conformational transition of the monomeric polyQ protein, and prevents the formation of amyloid‑like fibrils and inclusion bodies [2]. Because QBP1 acts selectively on expanded polyQ proteins without affecting normal-length polyQ or other amyloidogenic proteins, it is widely employed as a chemical probe to dissect polyQ‑mediated toxicity mechanisms in Huntington’s disease, spinocerebellar ataxias, and related CAG‑repeat disorders [1][2].

Why Generic PolyQ Aggregation Inhibitors Cannot Substitute for QBP1 in Mechanistic and Drug-Discovery Studies


PolyQ aggregation inhibitors encompass diverse chemical classes—small molecules (e.g., Congo red, PGL-135), disaccharide chaperones (e.g., trehalose), and peptide inhibitors—that differ fundamentally in binding mode, specificity, and mechanism [1]. Unlike Congo red, which binds polyQ proteins non‑specifically and independently of repeat length (Kd not definable by SPR due to lack of saturable binding), QBP1 shows saturable, sequence‑specific binding only to expanded polyQ (Kd = 5.7 µM by SPR), and the scrambled QBP1 sequence exhibits no aggregation‑inhibitory activity whatsoever, confirming that primary amino acid sequence, not merely physicochemical properties, governs activity [1][2]. Across the six phage‑display‑derived polyQ‑binding peptides (QBP1–QBP6), QBP1 demonstrates the highest selectivity ratio for pathologic‑length (Q62) over normal‑length (Q19) polyQ (Q62/Q19 binding ratio = 1.66) [3]. Consequently, substituting QBP1 with another in‑class peptide, small molecule, or scrambled control results in loss of selective polyQ‑targeting and yields non‑comparable experimental outcomes.

QBP1 Differential Evidence Guide: Quantified Comparator Data for Scientific Selection


QBP1 vs. Related Phage Display Peptides (QBP2–QBP6): Highest Binding Selectivity for Pathologic‑Length PolyQ

Among the six undecapeptides (QBP1–QBP6) originally isolated by phage display for their ability to bind pathologic‑length polyQ, QBP1 exhibited the highest differential binding ratio for expanded (Q62) versus normal‑length (Q19) polyQ. The Q62/Q19 binding ratio for QBP1 was 1.66, compared with QBP2 (1.31), QBP3 (1.30), QBP4 (1.27), QBP5 (1.25), and QBP6 (1.23). QBP1 was therefore selected for all subsequent mechanistic and in vivo studies based on this superior selectivity profile [1].

Polyglutamine disease Peptide inhibitor selectivity Phage display screening

QBP1 vs. Congo Red: Specific, Saturable Binding to Expanded PolyQ vs. Non‑Specific, Length‑Independent Binding

Surface plasmon resonance (SPR) analysis directly compared the binding characteristics of QBP1 with those of the small‑molecule dye Congo red, a widely used polyQ aggregation inhibitor. QBP1 exhibited specific, concentration‑dependent, saturable binding to immobilized thioredoxin‑Q62, with an equilibrium dissociation constant Kd = 5.7 µM. In contrast, Congo red showed non‑specific binding to polyQ proteins that was independent of polyQ repeat length, and saturable binding kinetics could not be fitted, indicating a fundamentally different, non‑selective interaction mode [1].

Surface plasmon resonance (SPR) Binding specificity PolyQ aggregation inhibitor screening

QBP1 vs. Scrambled Sequence Peptide: Sequence‑Dependent Complete Inhibition of PolyQ Aggregation at 25 µM

Co‑incubation of QBP1 at 25 µM with thioredoxin‑Q62 (thio‑Q62) in COS‑7 cells resulted in complete inhibition of polyQ protein aggregation, as measured by turbidity at 405 nm. Under identical conditions, a scrambled‑sequence peptide (SCR; WPIWSKGNDWF) that retains identical amino acid composition but altered primary sequence showed no inhibitory effect on aggregation [1][2]. This establishes that the inhibitory activity of QBP1 is strictly sequence‑dependent and not an artefact of peptide chemical composition.

PolyQ aggregation assay Scrambled peptide control Turbidity assay

(QBP1)₂ In Vivo Efficacy: Median Lifespan Extension from 5.5 to 52 Days in a Drosophila PolyQ Disease Model

In a Drosophila melanogaster model expressing an expanded polyQ protein under a pan‑neuronal promoter—which causes premature death due to neurodegeneration—co‑expression of a tandem‑repeat QBP1 construct ((QBP1)₂‑CFP) dramatically extended median lifespan from 5.5 days to 52 days, representing an approximately 9.5‑fold increase [1]. This in vivo efficacy is neither achieved with scrambled peptide constructs nor with monovalent QBP1 expression at comparable levels.

Drosophila polyQ model Lifespan rescue In vivo neurodegeneration

QBP1 Minimal Active Core (Octapeptide WKWWPGIF) Is Equipotent to the Parent Undecapeptide: SAR‑Validated Procurement Flexibility

A systematic structure‑activity relationship (SAR) study involving truncation and alanine‑scanning mutagenesis of QBP1 identified the octapeptide WKWWPGIF as the minimal sequence required for full aggregation‑inhibitory activity. The octapeptide was equipotent to the parent 11‑residue undecapeptide (SNWKWWPGIFD) in suppressing polyQ protein aggregation, as determined by thioflavin T fluorescence and turbidity assays [1][2]. This SAR‑defined active core provides researchers with a validated shorter alternative when synthesis cost or solubility considerations favor the 8‑mer over the 11‑mer.

Structure-activity relationship (SAR) Truncation study Minimal pharmacophore

QBP1 Target Specificity: PolyQ‑Expanded Protein Aggregation Inhibited Without Affecting β‑Amyloid Aggregation

In a cellular model using inducible PC12 cells expressing either expanded polyQ‑Huntingtin (63Q) or β‑amyloid protein, QBP1 and its cell‑penetrating peptide conjugates (SynB3‑QBP1, TAT‑QBP1) specifically inhibited aggregation of the polyQ‑expanded Huntingtin protein but did not affect β‑amyloid aggregation [1]. This contrasts with broad‑spectrum amyloid inhibitors such as Congo red or thioflavin T, which bind to diverse β‑sheet‑rich amyloid structures irrespective of the constituent protein.

Target selectivity Amyloid specificity PolyQ vs. β‑amyloid

High‑Value Application Scenarios for QBP1 in Polyglutamine Disease Research and Drug Discovery


Validating PolyQ‑Target Engagement in Cellular and Biochemical Assays

QBP1 is the preferred tool compound for confirming that observed phenotypic effects are mediated through direct engagement of expanded polyQ proteins. Its defined binding affinity (Kd = 5.7 µM by SPR) and saturable binding to pathogenic‑length polyQ [1] enable quantitative target‑engagement studies, while the availability of a sequence‑scrambled negative control peptide (SCR) provides a built‑in specificity control [2]. This is essential for high‑confidence mechanistic target deconvolution in polyQ disease models, where off‑target effects of small‑molecule aggregation inhibitors frequently confound results.

Establishing Positive Control Reference Curves for PolyQ Aggregation Inhibitor Screening Campaigns

Because QBP1 achieves complete inhibition of polyQ aggregation at 25 µM in cellular assays [1] and its minimal active octapeptide core (WKWWPGIF) is equipotent to the full‑length peptide [2], QBP1 serves as an ideal positive control and reference standard for high‑throughput screening (HTS) and fluorescence‑based aggregation assays (e.g., thioflavin T). Its sequence‑defined inhibitory activity allows normalization of inter‑plate and inter‑day variability and enables quantitative benchmarking of novel inhibitor candidates against a well‑characterized peptide standard.

In Vivo Proof‑of‑Concept Studies in Drosophila PolyQ Disease Models

The demonstrated ability of (QBP1)₂ co‑expression to extend median lifespan from 5.5 to 52 days in a Drosophila pan‑neuronal polyQ disease model [1] establishes QBP1 as the go‑to peptide inhibitor for in vivo target validation studies in invertebrate models. Researchers can use QBP1 transgenes or PTD‑conjugated QBP1 peptides to test whether polyQ‑targeting interventions produce meaningful organismal‑level rescue before advancing to more costly rodent models.

Selective PolyQ Pathway Dissection in the Presence of Co‑Existing Amyloid Pathology

In experimental systems where polyQ protein aggregation co‑exists with other amyloidogenic processes (e.g., in models of mixed proteinopathy), QBP1’s demonstrated selectivity for polyQ‑expanded Huntingtin over β‑amyloid [1] allows researchers to dissect polyQ‑specific contributions to toxicity without confounding inhibition of other amyloid pathways. This selectivity is unavailable with broad‑spectrum amyloid dyes such as Congo red or thioflavin T.

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